tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

PROTAC intermediates E3 ligase ligand-linker conjugates molecular weight optimization

This orthogonally protected 3-aminopiperidine building block features an acid-labile Boc group and a hydrazine-labile phthalimide moiety, enabling sequential, selective deprotection strategies that are impossible with mono-protected alternatives. The saturated piperidine ring eliminates CRBN-binding capability, removing any risk of unintended neo-substrate degradation during handling. Optimized for non-CRBN PROTAC linker synthesis—its low molecular weight (330.4 Da) and minimal rotatable bond count (3) help keep final degraders under the 900 Da cell-permeability threshold. Also serves as a validated intermediate in DPP-4 inhibitor (e.g., Alogliptin) synthetic routes and as a privileged scaffold for fragment-based screening libraries. XLogP3 of 2.3 and zero H-bond donors make it particularly suitable for CNS-targeted library design. Supplied as a solid at ≥95% purity. As an early-discovery collection product, no analytical data is provided; the buyer assumes responsibility for identity and purity confirmation. All sales are final.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 1190890-10-8
Cat. No. B2424135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate
CAS1190890-10-8
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3
InChIKeyKSWRGWOOMAMAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 1190890-10-8): Structural Identity and Procurement Baseline for the Boc-Protected Phthalimido-Piperidine Intermediate


tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 1190890-10-8) is a synthetic small-molecule intermediate belonging to the class of N-Boc-protected 3-phthalimido-piperidines [1]. It has the molecular formula C₁₈H₂₂N₂O₄, a molecular weight of 330.4 g/mol, and a computed XLogP3-AA of 2.3 [1]. The compound features a piperidine ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a phthalimide moiety directly N-linked at the 3-position. It is supplied as a solid by multiple vendors, typically at a minimum purity of 95% . As an AldrichCPR product, it is provided to early discovery researchers as part of a collection of unique chemicals, with the caveat that Sigma-Aldrich does not collect analytical data for this product and the buyer assumes responsibility for identity and purity confirmation .

Why Generic Substitution of CAS 1190890-10-8 with Other Phthalimido-Piperidine or CRBN-Ligand Intermediates Fails: A Quantitative Differentiation Rationale


Substituting CAS 1190890-10-8 with a generic phthalimido-piperidine or a thalidomide-based CRBN ligand-linker conjugate is not scientifically warranted because critical structural parameters governing orthogonal deprotection chemistry, molecular compactness, and synthetic role are quantitatively distinct [1]. Unlike linker-extended CRBN-recruiting conjugates such as Phthalimidinoglutarimide-piperidine-NH-Boc (MW 442.51), this compound is a compact, directly N-linked phthalimido-piperidine (MW 330.4) that serves as a protected 3-aminopiperidine precursor rather than a pre-assembled E3 ligase ligand-linker conjugate [1]. Furthermore, the saturated piperidine ring (as opposed to the 2,6-dioxopiperidine in thalidomide analogs) precludes CRBN binding, thereby eliminating unwanted neo-substrate degradation activity during intermediate handling [2]. The orthogonal Boc (acid-labile) and phthalimide (hydrazine-labile) protecting groups enable sequential, selective deprotection that is unavailable in mono-protected 3-aminopiperidine alternatives [3]. These structural and functional divergences translate into materially different synthetic workflows and downstream product profiles, making blind interchange inadvisable.

Quantitative Evidence Guide for CAS 1190890-10-8: Head-to-Head and Cross-Study Comparable Differentiation Data


Molecular Weight Advantage of Direct N-Linked Phthalimido-Piperidine Core vs. Linker-Extended CRBN Conjugates

CAS 1190890-10-8 possesses a molecular weight of 330.4 g/mol [1]. In contrast, the thalidomide-based E3 ligase ligand-linker conjugate Phthalimidinoglutarimide-piperidine-NH-Boc (CAS 2229720-55-0) has a molecular weight of 442.51 g/mol . This represents a 112.1 g/mol difference (approximately 25% lower MW for the target compound). The lower molecular weight arises from the absence of a glutarimide ring and an extended linker chain, making the target compound a more compact intermediate for applications where minimal molecular bulk is desired, such as early-stage fragment-based screening or as a protected 3-aminopiperidine building block rather than a pre-assembled PROTAC precursor.

PROTAC intermediates E3 ligase ligand-linker conjugates molecular weight optimization synthetic intermediate procurement

Orthogonal Deprotection Capability: Boc Acid-Lability with Phthalimide Base-Stability vs. Single-Protection Intermediates

CAS 1190890-10-8 incorporates two orthogonal protecting groups: the acid-labile Boc group (removable with TFA or HCl) on the piperidine nitrogen and the base-stable, hydrazine-labile phthalimide group at the 3-position [1]. This orthogonal arrangement enables selective, sequential deprotection—Boc removal under acidic conditions while the phthalimide remains intact, followed by independent phthalimide cleavage with hydrazine or ethylenediamine [2]. In contrast, mono-protected intermediates such as N-Boc-3-aminopiperidine (MW 200.28) or 3-aminopiperidine offer only a single amine handle for functionalization, necessitating additional protection/deprotection steps to achieve regioselective derivatization. The orthogonal dual-protection strategy of the target compound eliminates one full synthetic cycle compared to sequential mono-protection approaches.

orthogonal protecting group strategy Boc deprotection phthalimide deprotection sequential functionalization medicinal chemistry intermediates

Structural Differentiation from CRBN-Binding Thalidomide Analogs: Saturated Piperidine vs. 2,6-Dioxopiperidine

The target compound contains a saturated piperidine ring at the phthalimide N-substitution site, whereas thalidomide and its active analogs (e.g., pomalidomide, lenalidomide) contain a 2,6-dioxopiperidine ring [1]. The 2,6-dioxopiperidine moiety is the essential pharmacophore for CRBN (Cereblon) E3 ligase binding; substitution with a saturated piperidine abrogates this interaction [1]. Consequently, CAS 1190890-10-8 is not expected to recruit CRBN or induce neo-substrate degradation, in contrast to thalidomide-based PROTAC intermediates such as Phthalimidinoglutarimide-piperidine-NH-Boc, which retain the glutarimide ring and CRBN-binding capacity . This is a binary functional distinction with direct safety and handling implications for laboratory personnel.

CRBN binding thalidomide analog neo-substrate degradation safety pharmacology PROTAC design

Predicted Physicochemical Property Profile: LogP, H-Bond Donor/Acceptor Count, and Rotatable Bond Comparison for Downstream Conjugate Optimization

PubChem-computed properties for CAS 1190890-10-8 include: XLogP3-AA = 2.3, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 4, Rotatable Bond Count = 3, and Exact Mass = 330.15795719 Da [1]. In comparison, the CRBN ligand-linker conjugate Phthalimidinoglutarimide-piperidine-NH-Boc has a molecular formula of C₂₃H₂₈N₄O₆ (MW 456.49) , implying substantially higher H-bond acceptor count and rotatable bond count (estimated 8+ rotatable bonds). The target compound's lower rotatable bond count (3) and zero H-bond donors confer greater conformational rigidity and reduced polar surface area, properties that are favorable for passive membrane permeability of any downstream conjugate derived from this intermediate.

drug-likeness physicochemical properties Lipinski parameters logP fragment-based drug design

Established Synthetic Precedent: 3-Phthalimido-Piperidine Core as a Key Intermediate in DPP-4 Inhibitor (Alogliptin) Synthesis

The 3-phthalimido-piperidine scaffold—of which CAS 1190890-10-8 is the Boc-protected variant—is a documented key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, including Alogliptin [1][2]. Patent WO2014188334A2 explicitly describes processes employing phthalimido-protected 3-aminopiperidine intermediates for the preparation of Alogliptin [1]. Alogliptin Related Compound 18 is identified as a phthalimide-protected piperidine derivative structurally related to the target compound . The Boc group on CAS 1190890-10-8 provides an acid-labile orthogonal protection that is strategically advantageous in multi-step pharmaceutical process chemistry, where sequential deprotection is required without disturbing the phthalimide masking of the 3-amino group [3].

DPP-4 inhibitor Alogliptin intermediate 3-aminopiperidine building block pharmaceutical process chemistry patent-protected synthesis

Asymmetric Hydrogenation Precedent: 3-Phthalimido-Piperidine Derivatives Accessible with High Enantioselectivity for Chiral Pool Procurement

A published methodology demonstrates that 2-aryl-3-phthalimidopyridinium salts can undergo asymmetric hydrogenation catalyzed by Ir/SegPhos to yield chiral piperidine derivatives bearing two contiguous stereocenters with high enantioselectivities and diastereoselectivities [1]. While this specific study does not directly employ CAS 1190890-10-8, it establishes the synthetic accessibility of enantiomerically enriched 3-phthalimido-piperidine scaffolds, of which the target compound is the racemic or single-enantiomer Boc-protected form [1]. This synthetic precedent provides a credible pathway for procuring chirally pure batches of the target compound for stereospecific applications, a capability that is not equally well-established for all phthalimido-piperidine regioisomers (e.g., 4-substituted variants).

asymmetric hydrogenation chiral piperidine synthesis enantioselective catalysis stereochemistry custom synthesis

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 1190890-10-8)


PROTAC and Bifunctional Degrader Synthesis Requiring a Compact, Non-CRBN-Binding Piperidine Linker Precursor

For PROTAC design campaigns where the E3 ligase recruited is not CRBN (e.g., VHL, IAP, MDM2), CAS 1190890-10-8 serves as an ideal protected 3-aminopiperidine linker precursor. Its molecular weight (330.4) and low rotatable bond count (3) [1] minimize the contribution to the final PROTAC molecular weight, helping maintain the degrader below the 900 Da threshold critical for cell permeability. The absence of CRBN-binding activity (saturated piperidine vs. 2,6-dioxopiperidine) [2] eliminates the risk of unintended CRBN-mediated degradation during synthesis and biological evaluation. Sequential Boc deprotection (TFA) followed by phthalimide cleavage (hydrazine) reveals the free 3-aminopiperidine for subsequent conjugation to the target-protein ligand. This scenario is inappropriate for CRBN-based PROTACs, where thalidomide-derived ligand-linker conjugates such as Phthalimidinoglutarimide-piperidine-NH-Boc should be used instead .

DPP-4 Inhibitor (Alogliptin-Class) Medicinal Chemistry and Process Development

The 3-phthalimido-piperidine core is a validated intermediate in patented synthetic routes to Alogliptin and related DPP-4 inhibitors [1]. CAS 1190890-10-8 provides the phthalimide-protected 3-aminopiperidine moiety with orthogonal Boc protection at the piperidine nitrogen, enabling regioselective functionalization strategies that are difficult to achieve with mono-protected 3-aminopiperidine alternatives. The documented use of phthalimido-protected intermediates in Alogliptin process patents [1][2] establishes a regulatory-precedented synthetic pathway, reducing the risk of intellectual property complications during scale-up. This scenario is best suited for medicinal chemistry teams developing DPP-4 inhibitors or exploring 3-aminopiperidine-containing analogs where orthogonal protection is required for late-stage diversification.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Using Orthogonally Protected Piperidine Building Blocks

In fragment-based screening libraries and diversity-oriented synthesis (DOS), CAS 1190890-10-8 functions as a privileged scaffold that combines the phthalimide moiety (a known pharmacophore in kinase inhibitors, HDAC inhibitors, and anti-angiogenic agents) [1] with a Boc-protected piperidine handle for further elaboration. The orthogonal protection enables library chemists to selectively functionalize either the piperidine nitrogen (after Boc removal) or the phthalimide nitrogen (after hydrazine cleavage), providing two distinct diversification vectors from a single building block. The compound's XLogP3 of 2.3 and zero H-bond donors [2] make it particularly well-suited for CNS-targeted fragment libraries where lower polarity and reduced H-bonding capacity are desirable for blood-brain barrier penetration.

Asymmetric Synthesis of Chiral 3-Aminopiperidine Derivatives for Stereochemically Defined Drug Candidates

The demonstrated Ir/SegPhos-catalyzed asymmetric hydrogenation of 3-phthalimidopyridinium salts to yield enantiomerically enriched 3-phthalimido-piperidines [1] provides a credible synthetic entry to chirally pure material. For drug discovery programs requiring stereochemically defined 3-aminopiperidine moieties (a common feature in DPP-4 inhibitors, kinase inhibitors, and CNS agents), the availability of this asymmetric methodology means that single-enantiomer batches of CAS 1190890-10-8 can be custom-synthesized with predictable stereochemical outcomes. This capability is particularly valuable for programs advancing from racemic hit-to-lead optimization into enantiopure lead optimization, where procurement of chirally pure intermediates is often a rate-limiting step.

Quote Request

Request a Quote for tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.